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In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor

(FGFR) pathway have emerged as a critical class of drugs for treating various malignancies

driven by aberrant FGFR signaling. This guide provides a detailed comparison of two

prominent FGFR inhibitors, AZD4547 and Infigratinib (also known as BGJ398), offering

researchers, scientists, and drug development professionals a comprehensive overview of their

biochemical potency, selectivity, and preclinical efficacy. While the initial query referenced "AZ-
23," this appears to be a non-existent or misidentified compound. Therefore, this comparison

focuses on AZD4547 and the well-established, clinically relevant alternative, Infigratinib.

Mechanism of Action and a Comparative Overview
Both AZD4547 and Infigratinib are potent, orally bioavailable, ATP-competitive small molecule

inhibitors of the FGFR tyrosine kinase family.[1][2] They function by binding to the ATP-binding

pocket of the FGFR kinase domain, thereby blocking the autophosphorylation and activation of

the receptor.[3] This inhibition disrupts downstream signaling cascades, including the RAS-

MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and

angiogenesis.[4]

While both compounds target FGFRs, they exhibit distinct profiles in terms of their selectivity

and potency against different FGFR subtypes. These differences can have significant

implications for their therapeutic application and potential side effects.
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The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of

AZD4547 and Infigratinib against the four FGFR subtypes. Lower IC50 values indicate greater

potency.

Target AZD4547 IC50 (nM)
Infigratinib (BGJ398) IC50

(nM)

FGFR1 0.2[5][6] 0.9 - 1.1[7][8]

FGFR2 2.5[5][6] 1.0 - 1.4[7][8]

FGFR3 1.8[5][6] 1.0 - 2.0[7][8]

FGFR4 165[5][9] 60 - 61[7][8]

Data from cell-free kinase assays demonstrate that both inhibitors are highly potent against

FGFR1, 2, and 3.[5][6][8] Notably, AZD4547 shows slightly higher potency for FGFR1, while

Infigratinib displays a more equipotent inhibition across FGFR1, 2, and 3.[5][6][7][8] Both

compounds are significantly less active against FGFR4.[5][8][9]

Kinase Selectivity Profile
Beyond the FGFR family, the selectivity of these inhibitors against other kinases is a critical

determinant of their therapeutic window.

AZD4547 has been shown to be highly selective for FGFR1-3. It demonstrates weaker activity

against VEGFR2 (KDR) with an IC50 of 24 nM.[6][9] At a concentration of 0.1 μM, it shows

minimal activity against a panel of other kinases, including IGFR, CDK2, and p38.[6]

Infigratinib (BGJ398) is also highly selective for FGFR1-3 over other kinases. It is reported to

be over 40-fold more selective for FGFRs versus VEGFR2.[10] Its activity against other kinases

such as Abl, Fyn, Kit, Lck, Lyn, and Yes is significantly lower, with IC50 values in the

micromolar range.[11]

Preclinical and In Vivo Efficacy
Both AZD4547 and Infigratinib have demonstrated significant anti-tumor activity in preclinical

models of cancers with FGFR alterations.
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AZD4547 has shown potent, dose-dependent tumor growth inhibition in xenograft models of

gastric cancer, lung cancer, and multiple myeloma with deregulated FGFR expression.[1][2][12]

Oral administration is well-tolerated and leads to pharmacodynamic modulation of FGFR

signaling in tumors.[1]

Infigratinib (BGJ398) has also exhibited robust anti-tumor activity in various xenograft models,

including those for cholangiocarcinoma, bladder cancer, and endometrial cancer with FGFR2

or FGFR3 alterations.[7] It has been shown to induce tumor stasis and even regression in

these models.[10]

Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to evaluating these

inhibitors, the following diagrams are provided.
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Caption: FGFR signaling pathway and inhibitor action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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